Urb937

Description

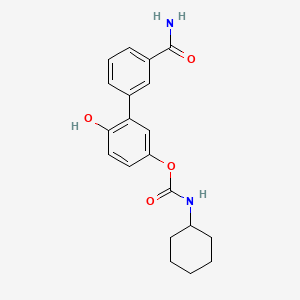

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[3-(3-carbamoylphenyl)-4-hydroxyphenyl] N-cyclohexylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O4/c21-19(24)14-6-4-5-13(11-14)17-12-16(9-10-18(17)23)26-20(25)22-15-7-2-1-3-8-15/h4-6,9-12,15,23H,1-3,7-8H2,(H2,21,24)(H,22,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMEQHOXCIGFZNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)OC2=CC(=C(C=C2)O)C3=CC(=CC=C3)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801018151 | |

| Record name | URB937 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801018151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1357160-72-5 | |

| Record name | URB937 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801018151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

URB937: A Peripherally Restricted FAAH Inhibitor for Pain and Inflammation

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of URB937, a potent and peripherally restricted inhibitor of Fatty Acid Amide Hydrolase (FAAH). This compound represents a promising therapeutic agent for the management of pain and inflammation without the central nervous system (CNS) side effects associated with direct-acting cannabinoid receptor agonists.[1][2] This document details the mechanism of action, pharmacokinetic and pharmacodynamic properties, and key experimental protocols for the evaluation of this compound.

Core Concepts

This compound is an O-aryl carbamate derivative that selectively inhibits FAAH, the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA) and other bioactive fatty acid amides.[3][4] By inhibiting FAAH in peripheral tissues, this compound elevates the endogenous levels of anandamide, which in turn enhances the activation of peripheral cannabinoid receptors, particularly CB1 receptors.[4][5] This targeted action at the periphery is designed to provide analgesia and anti-inflammatory effects while avoiding the psychoactive effects associated with CNS cannabinoid receptor activation.[1][2]

The peripheral restriction of this compound is a key feature, attributed to its interaction with the ATP-binding cassette transporter G2 (ABCG2), an efflux transporter highly expressed at the blood-brain barrier (BBB).[3][6] This transporter actively removes this compound from the CNS, thereby limiting its central activity.[3][6]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from preclinical studies in rodents.

Table 1: In Vitro and In Vivo Potency of this compound

| Parameter | Species | Value | Reference |

| IC50 (FAAH inhibition) | Not Specified | 26.8 nM | [7][8] |

| ED50 (Liver FAAH inhibition) | Rat (oral) | 0.9 mg/kg | [1][2] |

| ED50 (Brain FAAH inhibition) | Rat (oral) | 20.5 mg/kg | [1][2] |

| ED50 (Liver FAAH inhibition) | Mouse (oral) | 0.3 mg/kg | [3] |

| ED50 (Mechanical Hyperalgesia - Carrageenan model) | Mouse (oral) | 0.1 - 3 mg/kg (dose-dependent) | [3] |

| ED50 (Mechanical Hyperalgesia - CFA model) | Mouse (oral) | 10 mg/kg | [3] |

| ED50 (Thermal Hyperalgesia - CFA model) | Mouse (oral) | 3.1 mg/kg | [3] |

| ED50 (Mechanical Allodynia - Neuropathic pain) | Mouse (oral) | 1.3 mg/kg | [3] |

Table 2: Pharmacokinetic Properties of this compound in Male Rats (3 mg/kg dose)

| Parameter | Route | Value | Reference |

| Oral Bioavailability (F) | Oral | 36% | [1][9][10] |

| Half-life (t1/2) | Oral | ~3 hours | [1][2] |

| Cmax (Plasma) | Oral | Not specified | |

| Tmax (Plasma) | Oral | Not specified | |

| Brain Levels | Oral | Undetectable | [1][9] |

Table 3: Pharmacokinetic Properties of this compound in Mice (10 mg/kg dose)

| Parameter | Route | Value | Reference |

| Oral Bioavailability (F) | Oral | 5.3% | [3] |

| Cmax (Plasma) | Oral (30 min) | 123 ng/mL | [3] |

| Plasma Concentration (24 h) | Oral | 1.1 ng/mL | [3] |

Signaling Pathway and Mechanism of Action

The primary mechanism of action of this compound involves the potentiation of endogenous anandamide signaling in peripheral tissues. The following diagram illustrates this pathway.

Caption: Mechanism of action of this compound.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of findings.

FAAH Activity Assay

This protocol is adapted from studies characterizing the enzymatic activity of FAAH in the presence of inhibitors.[1][2]

Objective: To measure the inhibitory effect of this compound on FAAH activity in tissue homogenates.

Materials:

-

Tissue samples (e.g., liver, brain)

-

Ice-cold Tris-HCl buffer (50 mM, pH 7.5)

-

Fatty acid-free bovine serum albumin (BSA)

-

Anandamide (substrate)

-

Anandamide-[ethanolamine-3H] (radiolabeled substrate)

-

This compound (test compound)

-

Scintillation cocktail and counter

Procedure:

-

Homogenize weighed tissue samples in ice-cold Tris-HCl buffer (1:20 w/v).

-

Centrifuge the homogenates at 1000g for 10 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration using a standard method (e.g., bicinchoninic acid assay).

-

Prepare reaction tubes containing 0.5 ml of Tris-HCl buffer with 0.05% w/v fatty acid-free BSA.

-

Add tissue homogenate (e.g., 50 µg protein) to each tube.

-

Add this compound at various concentrations to the respective tubes.

-

Initiate the reaction by adding 10 µM anandamide and a tracer amount of anandamide-[ethanolamine-3H] (e.g., 20,000 cpm).

-

Incubate the mixture at 37°C for 30 minutes.

-

Stop the reaction by adding an appropriate quenching solution (e.g., chloroform/methanol).

-

Extract the aqueous phase containing the radiolabeled ethanolamine product.

-

Quantify the radioactivity using a scintillation counter.

-

Calculate the percentage of FAAH inhibition for each this compound concentration and determine the IC50 value.

Assessment of Peripheral Restriction and Brain Penetration

This workflow outlines the steps to confirm the peripherally restricted nature of this compound.[1][2][6][9]

References

- 1. escholarship.org [escholarship.org]

- 2. Pharmacokinetics, pharmacodynamics and safety studies on this compound, a peripherally restricted fatty acid amide hydrolase inhibitor, in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Peripheral FAAH inhibition causes profound antinociception and protects against indomethacin-induced gastric lesions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. escholarship.org [escholarship.org]

- 5. researchgate.net [researchgate.net]

- 6. Pharmacological characterization of the peripheral FAAH inhibitor this compound in female rodents: interaction with the Abcg2 transporter in the blood-placenta barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. selleckchem.com [selleckchem.com]

- 9. Pharmacokinetics, pharmacodynamics and safety studies on this compound, a peripherally restricted fatty acid amide hydrolase inhibitor, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

URB937: A Technical Guide to its Discovery, Synthesis, and Peripheral Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

URB937 is a potent, orally active, and peripherally restricted inhibitor of fatty acid amide hydrolase (FAAH), an enzyme responsible for the degradation of the endocannabinoid anandamide. By selectively inhibiting FAAH in peripheral tissues, this compound elevates local anandamide levels, leading to profound analgesic effects in various preclinical models of pain without the central nervous system side effects typically associated with cannabinoid-based therapies. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and key experimental data related to this compound, intended for researchers and professionals in the field of drug development.

Discovery and Rationale

The discovery of this compound was driven by the therapeutic potential of modulating the endocannabinoid system for pain management. Direct activation of cannabinoid receptors (CB1 and CB2) can produce significant analgesia, but is often accompanied by undesirable psychoactive effects. The strategy behind this compound was to indirectly enhance endocannabinoid signaling by preventing the breakdown of the endogenous cannabinoid anandamide. By designing an inhibitor of the primary catabolic enzyme for anandamide, fatty acid amide hydrolase (FAAH), that is restricted to the periphery, the aim was to achieve localized analgesia without central nervous system penetration. This compound was identified as a potent FAAH inhibitor that is actively extruded from the central nervous system by the ATP-binding cassette (ABC) transporter Abcg2, thus fulfilling the criteria for a peripherally restricted analgesic.[1][2]

Synthesis of this compound

A reproducible four-step synthesis for this compound has been developed, starting from the readily available 4-benzyloxyphenol, with an overall yield of 45%.[3][4] This process avoids the need for chromatographic purification, making it suitable for multigram scale-up.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 4-(benzyloxy)-2-bromophenol

-

To a solution of 4-(benzyloxy)phenol (1 equivalent) in a suitable solvent, add a brominating agent (e.g., N-bromosuccinimide) portionwise at a controlled temperature.

-

Monitor the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, quench the reaction and perform an aqueous work-up.

-

The crude product is typically of sufficient purity for the next step, or can be purified by crystallization.

Step 2: Synthesis of cyclohexyl(4-(benzyloxy)-2-bromophenyl)carbamate

-

To a solution of 4-(benzyloxy)-2-bromophenol (1 equivalent) in an aprotic solvent, add cyclohexyl isocyanate and a suitable base (e.g., triethylamine).

-

Heat the reaction mixture and monitor for completion.

-

After cooling, the product can be isolated by precipitation and filtration.

Step 3: Suzuki Coupling to form 3'-(benzyloxy)-[1,1'-biphenyl]-3-carboxamide derivative

-

In a degassed solvent system, combine cyclohexyl(4-(benzyloxy)-2-bromophenyl)carbamate (1 equivalent), 3-carbamoylphenylboronic acid (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., aqueous sodium carbonate).

-

Heat the mixture under an inert atmosphere until the starting materials are consumed.

-

Upon completion, perform an extractive work-up to isolate the crude product.

Step 4: Debenzylation to yield this compound

-

Dissolve the product from Step 3 in a suitable solvent and subject it to catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.

-

Monitor the reaction for the removal of the benzyl protecting group.

-

After filtration of the catalyst, the final product, this compound, can be isolated by crystallization.

Mechanism of Action

This compound is a potent inhibitor of FAAH with an IC50 of 26.8 nM.[1][5] By inhibiting FAAH in peripheral tissues, this compound prevents the hydrolysis of anandamide, leading to its accumulation. Elevated anandamide levels then enhance the activation of peripheral cannabinoid receptors, primarily CB1 receptors located on sensory nerve endings. This localized enhancement of endocannabinoid signaling is believed to be the primary mechanism behind this compound's analgesic effects.[6] The peripheral restriction of this compound is a key feature, as it is a substrate for the Abcg2 efflux transporter at the blood-brain barrier, which actively prevents its entry into the central nervous system.[2]

Quantitative Data

The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro and In Vivo Potency of this compound

| Parameter | Value | Species/Tissue | Reference |

| FAAH IC50 | 26.8 nM | In vitro | [1][5][7] |

| Liver FAAH ED50 | 0.9 mg/kg (oral) | Rat | [8] |

| Brain FAAH ED50 | 20.5 mg/kg (oral) | Rat | [8] |

| Acetic Acid Writhing ED50 | 0.1 mg/kg (s.c.) | Mouse | [7] |

Table 2: Pharmacokinetic Properties of this compound in Rats (3 mg/kg, oral)

| Parameter | Value | Reference |

| Oral Bioavailability (F) | 36% | [1][8] |

| Peak Plasma Concentration (Cmax) | 159.47 ng/mL | [1] |

| Time to Peak Concentration (Tmax) | 1 hour | [1] |

| Half-life (T1/2) | 60 minutes | [1] |

Key Experimental Protocols

FAAH Inhibition Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the enzymatic activity of FAAH.

Materials:

-

FAAH enzyme preparation (recombinant or tissue homogenate)

-

Fluorogenic FAAH substrate (e.g., AMC-arachidonoyl amide)

-

Assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)

-

Test compound (this compound) and vehicle control

-

96-well black microplate

-

Fluorescence plate reader (Excitation: 340-360 nm, Emission: 450-465 nm)

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the FAAH enzyme preparation to each well.

-

Add the this compound dilutions or vehicle to the respective wells.

-

Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes).

-

Initiate the reaction by adding the fluorogenic FAAH substrate to all wells.

-

Immediately measure the fluorescence intensity over time (kinetic mode) or after a fixed incubation period (endpoint mode) at 37°C.

-

Calculate the rate of reaction for each concentration of this compound.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Acetic Acid-Induced Writhing Test (Mouse)

This model assesses visceral pain and the efficacy of peripherally acting analgesics.

Materials:

-

Male Swiss Webster mice

-

This compound solution and vehicle control

-

0.6% acetic acid solution

-

Observation chambers

Procedure:

-

Administer this compound or vehicle to the mice via the desired route (e.g., subcutaneous).

-

After a specified pretreatment time (e.g., 30 minutes), inject 0.6% acetic acid intraperitoneally.

-

Immediately place each mouse in an individual observation chamber.

-

Count the number of writhes (abdominal constrictions and stretching of the hind limbs) for a set period (e.g., 20 minutes).

-

Compare the number of writhes in the this compound-treated groups to the vehicle-treated group to determine the percentage of inhibition.

-

Calculate the ED50 value from the dose-response curve.

Pharmacokinetic Analysis by LC/MS-MS

This method is used to determine the concentration of this compound in biological matrices.

Instrumentation:

-

Liquid chromatography system coupled with a triple quadrupole mass spectrometer (LC/MS-MS).

LC Method:

-

Column: Acquity BEH C18 (1.7 µm, 2.1 x 50 mm)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Flow Rate: 0.5 mL/min

-

Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the compound, followed by a re-equilibration step.

MS/MS Method:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM) Transitions:

-

This compound: m/z 355.4 -> 230.1

-

Internal Standard (e.g., URB597): m/z 339.4 -> 214.0

-

-

Sample Preparation: Protein precipitation of plasma or tissue homogenates followed by solid-phase extraction or liquid-liquid extraction.

Conclusion

This compound represents a promising therapeutic candidate for the treatment of pain, particularly visceral and inflammatory pain. Its unique mechanism of action, involving peripherally restricted FAAH inhibition, allows for potent analgesia without the CNS side effects that have hampered the clinical development of other cannabinoid-based drugs. The robust synthesis and well-characterized preclinical profile of this compound provide a solid foundation for further investigation and potential clinical translation. This technical guide serves as a valuable resource for researchers and drug development professionals interested in advancing the field of non-opioid analgesics and endocannabinoid-based therapeutics.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. chembk.com [chembk.com]

- 3. Cyclohexylcarbamic acid 3'- or 4'-substituted biphenyl-3-yl esters as fatty acid amide hydrolase inhibitors: synthesis, quantitative structure-activity relationships, and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biphenyl-3-yl-4-[11C]methoxyphenylcarbamate - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Pharmacokinetics, pharmacodynamics and safety studies on this compound, a peripherally restricted fatty acid amide hydrolase inhibitor, in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characterization of the fatty acid amide hydrolase inhibitor cyclohexyl carbamic acid 3'-carbamoyl-biphenyl-3-yl ester (URB597): effects on anandamide and oleoylethanolamide deactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. escholarship.org [escholarship.org]

The Peripherally Restricted FAAH Inhibitor URB937: A Technical Guide to its Mechanism of Action in Elevating Anandamide Levels

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of URB937, a potent and peripherally restricted inhibitor of Fatty Acid Amide Hydrolase (FAAH). By inhibiting FAAH in peripheral tissues, this compound effectively increases the concentration of the endocannabinoid anandamide, a key endogenous signaling lipid involved in pain, inflammation, and other physiological processes. This document details the mechanism of action of this compound, presents quantitative data on its efficacy and pharmacokinetics, outlines relevant experimental protocols, and provides visual representations of the associated signaling pathways and experimental workflows.

Introduction

Anandamide (N-arachidonoylethanolamine or AEA) is an endogenous cannabinoid that plays a crucial role in modulating a variety of physiological processes, including pain perception, inflammation, and mood.[1] The biological actions of anandamide are terminated through enzymatic hydrolysis, primarily by the intracellular serine hydrolase, Fatty Acid Amide Hydrolase (FAAH). Inhibition of FAAH represents a promising therapeutic strategy to enhance and prolong the endogenous signaling of anandamide, thereby offering potential therapeutic benefits without the psychoactive side effects associated with direct cannabinoid receptor agonists.

This compound is a novel FAAH inhibitor characterized by its limited ability to cross the blood-brain barrier (BBB).[2] This peripheral restriction is a key attribute, allowing for the targeted elevation of anandamide levels in peripheral tissues while minimizing central nervous system (CNS) effects. This guide delves into the core mechanisms by which this compound achieves this effect.

Mechanism of Action of this compound

The primary mechanism by which this compound increases anandamide levels is through the potent and selective inhibition of the FAAH enzyme in peripheral tissues.[2]

FAAH Inhibition

FAAH is responsible for the breakdown of anandamide into arachidonic acid and ethanolamine, thus terminating its signaling activity.[2] this compound acts as an irreversible inhibitor of FAAH.[3] By binding to the active site of FAAH, this compound prevents the hydrolysis of anandamide. This leads to an accumulation of anandamide in the tissues where FAAH is inhibited.

Peripheral Restriction

A defining feature of this compound is its limited penetration of the central nervous system.[2] This is attributed to its chemical structure, which makes it a substrate for efflux transporters at the blood-brain barrier, such as P-glycoprotein (P-gp). This peripheral restriction ensures that the elevation of anandamide is primarily localized to peripheral tissues, such as the liver, kidney, and sensory neurons, without significantly affecting brain anandamide levels.[4]

Downstream Signaling

The increased levels of anandamide resulting from FAAH inhibition by this compound lead to enhanced activation of cannabinoid receptors, primarily CB1 and CB2 receptors, in peripheral tissues.[5] Activation of these G protein-coupled receptors initiates a cascade of intracellular signaling events, including the inhibition of adenylyl cyclase, modulation of ion channels, and activation of mitogen-activated protein kinase (MAPK) pathways.[6][7] These signaling events are responsible for the analgesic, anti-inflammatory, and other therapeutic effects observed with this compound administration.

Quantitative Data

The following tables summarize the key quantitative data related to the efficacy and pharmacokinetic properties of this compound.

Table 1: In Vitro and In Vivo Efficacy of this compound

| Parameter | Species | Tissue/Enzyme | Value | Reference |

| IC50 | FAAH | 26.8 nM | [8] | |

| ED50 | Rat | Liver FAAH Inhibition | 0.9 mg/kg (oral) | [3][9] |

| ED50 | Rat | Brain FAAH Inhibition | 20.5 mg/kg (oral) | [3][9] |

Table 2: Pharmacokinetic Parameters of this compound in Rats (3 mg/kg, oral)

| Parameter | Value | Reference |

| Cmax | 159.47 ng/mL | [9] |

| Tmax | 60 min | [9] |

| t1/2 | ~3 hours | [9] |

| Oral Bioavailability (F) | 36% | [9] |

Table 3: Effect of this compound on Endocannabinoid Levels in Peripheral Tissues (Mice)

| Tissue | Treatment | Anandamide Levels (pmol/g) | Fold Increase | Reference |

| Liver | Vehicle | ~5 | - | [4] |

| This compound (1 mg/kg) | ~15 | ~3 | [4] | |

| Kidney | Vehicle | ~2 | - | [4] |

| This compound (1 mg/kg) | ~6 | ~3 | [4] |

Note: The data in Table 3 are estimations based on graphical representations in the cited literature and serve for illustrative purposes.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound.

FAAH Inhibition Assay (In Vitro)

Objective: To determine the in vitro potency of this compound in inhibiting FAAH activity.

Materials:

-

Rat liver homogenate (as a source of FAAH)

-

This compound

-

[3H]Anandamide (substrate)

-

Toluene/ethyl acetate (2:1, v/v)

-

Scintillation cocktail

-

Tris-HCl buffer (50 mM, pH 7.4)

Procedure:

-

Prepare rat liver homogenates in Tris-HCl buffer.

-

Pre-incubate the liver homogenate with varying concentrations of this compound or vehicle for 15 minutes at 37°C.

-

Initiate the reaction by adding [3H]anandamide to a final concentration of 1 µM.

-

Incubate the reaction mixture for 30 minutes at 37°C.

-

Stop the reaction by adding 2 volumes of ice-cold chloroform/methanol (1:1, v/v).

-

Separate the aqueous and organic phases by centrifugation.

-

Collect the aqueous phase containing the released [3H]ethanolamine.

-

Quantify the radioactivity in the aqueous phase using liquid scintillation counting.

-

Calculate the percentage of FAAH inhibition for each this compound concentration and determine the IC50 value.

Quantification of Anandamide in Peripheral Tissues by LC-MS/MS

Objective: To measure the levels of anandamide in peripheral tissues following this compound administration.

Materials:

-

Tissue samples (e.g., liver, kidney)

-

Deuterated anandamide (d8-AEA) as an internal standard

-

Methanol

-

Chloroform

-

Solid Phase Extraction (SPE) columns

-

LC-MS/MS system

Procedure:

-

Homogenize frozen tissue samples in methanol containing the d8-AEA internal standard.

-

Perform a liquid-liquid extraction using chloroform and water.

-

Collect the organic phase and dry it under a stream of nitrogen.

-

Reconstitute the lipid extract in a suitable solvent and perform solid-phase extraction (SPE) to purify the anandamide fraction.

-

Elute the anandamide from the SPE column and dry the eluate.

-

Reconstitute the final sample in the mobile phase for LC-MS/MS analysis.

-

Inject the sample into the LC-MS/MS system. Use a C18 column for chromatographic separation.

-

Perform mass spectrometric detection using multiple reaction monitoring (MRM) mode to specifically detect and quantify anandamide and the internal standard.

-

Calculate the concentration of anandamide in the tissue sample based on the peak area ratio of anandamide to the internal standard and a standard curve.

Animal Model of Inflammatory Pain (Carrageenan-induced Paw Edema)

Objective: To evaluate the in vivo efficacy of this compound in a model of inflammatory pain.

Materials:

-

Rodents (e.g., rats or mice)

-

This compound

-

Carrageenan solution (1% in saline)

-

Calipers or plethysmometer

-

Von Frey filaments or radiant heat source for hyperalgesia measurement

Procedure:

-

Administer this compound or vehicle to the animals via the desired route (e.g., oral gavage).

-

After a predetermined time (e.g., 60 minutes), inject carrageenan into the plantar surface of one hind paw to induce localized inflammation.

-

Measure the paw volume (edema) using calipers or a plethysmometer at various time points after the carrageenan injection (e.g., 1, 2, 4, and 6 hours).

-

Assess mechanical or thermal hyperalgesia in the inflamed paw using Von Frey filaments or a radiant heat source, respectively, at the same time points.

-

Compare the paw volume and pain sensitivity measurements between the this compound-treated and vehicle-treated groups to determine the anti-inflammatory and analgesic effects of this compound.

Visualizations

Signaling Pathway of this compound Action

References

- 1. Anandamide - Wikipedia [en.wikipedia.org]

- 2. escholarship.org [escholarship.org]

- 3. Pharmacokinetics, pharmacodynamics and safety studies on this compound, a peripherally restricted fatty acid amide hydrolase inhibitor, in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacological characterization of the peripheral FAAH inhibitor this compound in female rodents: interaction with the Abcg2 transporter in the blood-placenta barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Cannabinoid Receptors and the Endocannabinoid System: Signaling and Function in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. escholarship.org [escholarship.org]

The Peripherally-Restricted FAAH Inhibitor URB937: A Technical Guide to its Role in Pain Perception

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

URB937 is a potent and selective inhibitor of Fatty Acid Amide Hydrolase (FAAH), the primary enzyme responsible for the degradation of the endocannabinoid anandamide. A key characteristic of this compound is its limited permeability across the blood-brain barrier (BBB), leading to a peripherally-restricted mechanism of action. This attribute has positioned this compound as a significant tool for investigating the role of peripheral endocannabinoid signaling in pain modulation and as a potential therapeutic agent with a reduced risk of central nervous system (CNS)-related side effects. This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, quantitative pharmacological data, detailed experimental protocols for its evaluation, and the signaling pathways it modulates.

Mechanism of Action

This compound exerts its analgesic effects by inhibiting FAAH in peripheral tissues.[1][2] This inhibition leads to an accumulation of anandamide and other N-acylethanolamines (NAEs), such as palmitoylethanolamide (PEA). The elevated levels of anandamide enhance the activation of peripheral cannabinoid receptor type 1 (CB1).[2][3] This engagement of peripheral CB1 receptors on sensory nerve endings is a primary driver of the analgesic and anti-hyperalgesic effects of this compound.[1][2] Additionally, the increased levels of PEA contribute to the modulation of pain perception through the activation of the peroxisome proliferator-activated receptor-alpha (PPAR-α).[3]

A critical aspect of this compound's pharmacology is its active efflux from the CNS by the ATP-binding cassette (ABC) transporter Abcg2 (also known as breast cancer resistance protein, BCRP), which is expressed at the BBB.[4] This active transport mechanism is responsible for the significant difference in FAAH inhibition between peripheral tissues and the brain.[3][4]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound from in vitro and in vivo studies.

Table 1: In Vitro Potency of this compound

| Parameter | Value | Source |

| IC50 for FAAH | 26.8 nM | [5] |

Table 2: In Vivo Efficacy of this compound (ED50 Values)

| Animal Model | Pain Modality | Endpoint | Route of Administration | ED50 | Source |

| Mouse | Visceral Pain | Acetic Acid-Induced Writhing | Subcutaneous | 0.1 mg/kg | [3] |

| Mouse | Inflammatory Pain (Carrageenan) | Edema | Oral | 0.5 mg/kg | [6] |

| Mouse | Inflammatory Pain (Carrageenan) | Mechanical Hyperalgesia | Oral | 0.8 mg/kg | [6] |

| Mouse | Inflammatory Pain (Carrageenan) | Thermal Hyperalgesia | Oral | 0.2 mg/kg | [6] |

| Rat | FAAH Inhibition | Liver | Oral | 0.9 mg/kg | [7] |

| Rat | FAAH Inhibition | Brain | Oral | 20.5 mg/kg | [7] |

| Mouse | FAAH Inhibition | Liver | Subcutaneous | 0.2 mg/kg | [3] |

| Mouse | FAAH Inhibition | Brain | Subcutaneous | 40 mg/kg | [3] |

Signaling Pathways and Experimental Workflow

Signaling Pathway of this compound in Pain Modulation

Caption: Signaling pathway of this compound in peripheral pain modulation.

Experimental Workflow for Assessing this compound in a Neuropathic Pain Model

Caption: Experimental workflow for evaluating this compound in a rat model of trigeminal neuralgia.

Detailed Experimental Protocols

Chronic Constriction Injury of the Infraorbital Nerve (IoN-CCI) in Rats

This model is used to induce trigeminal neuropathic pain.[2][8]

-

Animals: Male Sprague-Dawley rats.

-

Anesthesia: Appropriate anesthesia is administered to ensure the animal is unresponsive to noxious stimuli.

-

Surgical Procedure:

-

An intraoral incision is made in the superior fornix of the vestibule of the oral cavity, rostral to the first molar.

-

The infraorbital nerve is carefully exposed and isolated from the surrounding tissues.

-

Two loose ligatures are placed around the nerve.

-

The incision is closed with sutures.

-

-

Sham Surgery: The infraorbital nerve is exposed but not ligated.

-

Post-operative Care: Animals are monitored for recovery and provided with appropriate post-operative analgesia and care.

Carrageenan-Induced Inflammatory Pain in Mice

This model is used to assess the anti-inflammatory and anti-hyperalgesic effects of compounds.[9]

-

Animals: Mice (e.g., C57BL/6).

-

Procedure:

-

A baseline measurement of paw volume and nociceptive thresholds (mechanical and thermal) is taken.

-

A 1% solution of carrageenan is injected into the plantar surface of one hind paw.

-

This compound or vehicle is administered, typically at the same time as the carrageenan injection.

-

Paw volume and nociceptive thresholds are measured at various time points post-injection (e.g., 4 and 24 hours).

-

Formalin Test in Rats

This test assesses nociceptive responses to a persistent chemical stimulus and can distinguish between acute and tonic pain.[10]

-

Animals: Male Sprague-Dawley rats.

-

Procedure:

-

Animals are habituated to the testing chamber.

-

This compound or vehicle is administered (e.g., 1 hour prior to formalin injection).

-

A dilute solution of formalin (e.g., 5%) is injected into the dorsal surface of a hind paw.

-

Nocifensive behaviors (e.g., flinching, licking, biting of the injected paw) are observed and scored over a period of time (e.g., 60 minutes). The response is typically biphasic: an early acute phase (0-10 minutes) and a late tonic phase (10-60 minutes).

-

Assessment of Mechanical Allodynia (von Frey Test)

This is a common method to measure sensitivity to mechanical stimuli.[2][8]

-

Apparatus: A series of calibrated von Frey filaments that exert a specific force when bent.

-

Procedure:

-

Animals are placed on an elevated mesh platform and allowed to acclimatize.

-

Filaments of increasing force are applied to the plantar surface of the hind paw (or the whisker pad area in the IoN-CCI model).

-

The threshold for paw withdrawal is determined. A positive response is typically defined as a brisk withdrawal of the paw.

-

Quantification of Anandamide Levels

Liquid chromatography-tandem mass spectrometry (LC/MS-MS) is the standard method for the accurate quantification of anandamide and other endocannabinoids in biological tissues.[7][11]

-

Sample Preparation:

-

Tissues (e.g., liver, plasma) are rapidly collected and frozen to prevent enzymatic degradation of anandamide.

-

Homogenization of tissues in an organic solvent (e.g., acetonitrile or methanol) to precipitate proteins and extract lipids.

-

An internal standard (e.g., a deuterated analog of anandamide) is added for accurate quantification.

-

The lipid extract is often purified using solid-phase extraction or other cleanup methods to remove interfering substances.

-

-

LC/MS-MS Analysis:

-

The purified extract is injected into a liquid chromatograph for separation of anandamide from other lipids.

-

The separated compounds are then introduced into a tandem mass spectrometer for detection and quantification based on their specific mass-to-charge ratios.

-

Conclusion

This compound serves as a valuable pharmacological tool for elucidating the role of the peripheral endocannabinoid system in pain perception. Its ability to selectively inhibit FAAH in the periphery, thereby increasing local anandamide levels, has demonstrated significant analgesic and anti-inflammatory effects in a variety of preclinical pain models. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of peripherally-acting FAAH inhibitors for the management of pain. The unique mechanism of action of this compound, which avoids direct CNS engagement, represents a promising strategy for the development of novel analgesics with improved safety profiles.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound Prevents the Development of Mechanical Allodynia in Male Rats with Trigeminal Neuralgia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. This compound Prevents the Development of Mechanical Allodynia in Male Rats with Trigeminal Neuralgia [ouci.dntb.gov.ua]

- 5. selleckchem.com [selleckchem.com]

- 6. Peripheral FAAH inhibition causes profound antinociception and protects against indomethacin-induced gastric lesions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics, pharmacodynamics and safety studies on this compound, a peripherally restricted fatty acid amide hydrolase inhibitor, in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Quantification of brain endocannabinoid levels: methods, interpretations and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]

URB937 and the Blood-Brain Barrier: A Technical Guide to its Peripherally Restricted Action

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the blood-brain barrier (BBB) permeability of URB937, a potent and selective inhibitor of fatty acid amide hydrolase (FAAH). This compound's unique characteristic of being peripherally restricted, meaning it does not readily enter the central nervous system (CNS), makes it a valuable research tool and a potential therapeutic with a reduced risk of centrally-mediated side effects. This document provides a comprehensive overview of the quantitative data, experimental protocols, and underlying mechanisms governing its limited brain penetration.

Quantitative Data on this compound's Blood-Brain Barrier Permeability

The peripherally restricted nature of this compound has been demonstrated across multiple preclinical studies. A key factor in its limited brain access is its active extrusion from the CNS by ATP-binding cassette (ABC) transporters. The following tables summarize the key quantitative findings that underscore its poor BBB permeability.

| Parameter | Species | Administration Route | Dose | Brain Concentration | Plasma Concentration | Key Finding | Reference |

| This compound Levels | Male Rats | Oral | 3 mg/kg | Undetectable (<50 pg/ml) | Cmax: 159.47 ng/ml | At a therapeutically effective oral dose, this compound is not detected in the brain.[1] | [1] |

| FAAH Inhibition (ED50) | Male Rats | Systemic | N/A | 20.5 mg/kg | Liver: 0.9 mg/kg | The dose required to inhibit FAAH in the brain is 23 times higher than in the liver, indicating poor brain penetration.[1][2] | [1][2] |

| FAAH Inhibition (ED50) | Female Mice | Subcutaneous | N/A | 48 mg/kg | Liver: 0.2 mg/kg | The ED50 for FAAH inhibition in the brain is 250 times higher than in the liver in female mice.[3] | [3] |

| Tissue:Blood Ratio | Pregnant Mice | Subcutaneous | 1 mg/kg | Not Detected | N/A | This compound did not reach the brain in pregnant female mice.[3] | [3] |

| Tissue:Blood Ratio | Pregnant Rats | Oral | 1 mg/kg | Not Detectable | N/A | This compound was not detectable in the brain of pregnant female rats.[3] | [3] |

The Role of Efflux Transporters

The primary mechanism preventing this compound from accumulating in the brain is its recognition and active transport out of the CNS by efflux pumps located at the BBB. These transporters, notably P-glycoprotein (P-gp, also known as ABCB1) and breast cancer resistance protein (BCRP, also known as ABCG2), act as a functional barrier to a wide range of xenobiotics.[1][3]

Studies have shown that co-administration of this compound with inhibitors of these transporters can increase its brain concentration. For instance, the administration of Ko-143, a selective ABCG2 inhibitor, increased the ability of this compound to inhibit FAAH activity in the brain of mice, confirming that ABCG2 plays a significant role in its efflux.[3] This active efflux mechanism is saturable, as evidenced by the observation that very high doses of this compound can lead to some level of FAAH inhibition in the brain.[1][4]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature to assess the BBB permeability of this compound.

Quantification of this compound in Plasma and Brain Tissue by LC/MS-MS

This method is crucial for determining the concentration of this compound in biological matrices.

-

Sample Preparation:

-

Plasma (0.1 ml) or brain tissue homogenate (≈50 mg) is mixed with ice-cold methanol containing an internal standard (e.g., URB597) to precipitate proteins.[1]

-

Samples are vortexed and centrifuged to separate the supernatant.[1]

-

The supernatant is then loaded onto a lipid removal cartridge (e.g., Captiva EMR-Lipid) and eluted under vacuum.[1]

-

-

Chromatographic Separation:

-

The eluted sample is injected into a liquid chromatography system.

-

Separation is achieved on a C18 analytical column with a gradient mobile phase, typically consisting of water and acetonitrile with a modifier like formic acid.

-

-

Mass Spectrometric Detection:

-

The eluent from the LC system is introduced into a tandem mass spectrometer.

-

This compound and the internal standard are detected and quantified using multiple reaction monitoring (MRM) in positive ion mode.

-

In Vivo FAAH Activity Assay

This assay measures the functional effect of this compound on its target enzyme in different tissues.

-

Tissue Homogenization:

-

Brain and liver tissues are collected from animals at a specified time after this compound administration.

-

Tissues are homogenized in a suitable buffer (e.g., Tris-HCl) on ice.

-

-

Enzyme Activity Measurement:

-

The homogenates are incubated with a radiolabeled FAAH substrate, such as [³H]anandamide or a fluorescent substrate.

-

The reaction is stopped, and the product of the enzymatic reaction is separated from the unreacted substrate using techniques like thin-layer chromatography or liquid-liquid extraction.

-

The amount of product is quantified using scintillation counting for radiolabeled substrates or fluorescence measurement.

-

FAAH activity is expressed as the amount of product formed per unit time per milligram of protein.

-

In Vivo Microdialysis

While not explicitly detailed for this compound in the provided search results, in vivo microdialysis is a powerful technique for measuring unbound drug concentrations in the brain extracellular fluid, providing a direct measure of BBB penetration.

-

Probe Implantation: A microdialysis probe is surgically implanted into a specific brain region of an anesthetized animal.

-

Perfusion: The probe is perfused with a physiological solution (artificial cerebrospinal fluid) at a constant flow rate.

-

Sample Collection: Small molecules from the brain's extracellular fluid diffuse across the semipermeable membrane of the probe and are collected in the outgoing perfusate (dialysate).

-

Analysis: The concentration of the drug in the dialysate is measured using a sensitive analytical technique like LC/MS-MS.

Visualizations

Signaling Pathway of this compound

Caption: this compound inhibits FAAH, leading to increased endocannabinoid levels and subsequent activation of cannabinoid receptors.

Experimental Workflow for BBB Permeability Assessment

Caption: A typical workflow for evaluating the blood-brain barrier permeability of this compound in preclinical models.

Logical Relationship of this compound and BBB Efflux

Caption: The interaction of this compound with efflux transporters at the blood-brain barrier results in its low concentration in the brain.

References

- 1. Pharmacokinetics, pharmacodynamics and safety studies on this compound, a peripherally restricted fatty acid amide hydrolase inhibitor, in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. escholarship.org [escholarship.org]

- 3. Pharmacological characterization of the peripheral FAAH inhibitor this compound in female rodents: interaction with the Abcg2 transporter in the blood-placenta barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics, pharmacodynamics and safety studies on this compound, a peripherally restricted fatty acid amide hydrolase inhibitor, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Urb937 in Neuropathic Pain Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Urb937 is a potent and peripherally restricted inhibitor of the enzyme Fatty Acid Amide Hydrolase (FAAH).[1][2][3] FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA).[1][3] By inhibiting FAAH in peripheral tissues, this compound elevates the levels of anandamide, thereby enhancing its analgesic effects without causing the central nervous system (CNS) side effects associated with direct cannabinoid receptor agonists.[1][4][5] This peripherally restricted action makes this compound a promising therapeutic candidate for the management of neuropathic pain.[4][6]

These application notes provide a summary of the preclinical data on this compound's efficacy in various neuropathic pain models, detailed experimental protocols for its use, and visualizations of its mechanism of action and experimental workflows.

Mechanism of Action

This compound acts by selectively inhibiting FAAH in peripheral tissues. This inhibition leads to an accumulation of anandamide, which then activates peripheral cannabinoid receptors, primarily CB1 receptors, on sensory neurons.[1][5] This activation modulates nociceptive signaling, reducing the transmission of pain signals to the central nervous system.[1][3] The peripherally restricted nature of this compound is attributed to its interaction with the Abcg2 transporter, which limits its ability to cross the blood-brain barrier.[2]

Data Presentation

The following tables summarize the quantitative data from preclinical studies investigating the efficacy of this compound in rodent models of neuropathic pain.

Table 1: Efficacy of this compound in the Trigeminal Neuralgia Model

| Animal Model | Species/Strain | This compound Dose & Route | Outcome Measure | Result | Reference |

| Chronic Constriction Injury of the Infraorbital Nerve (IoN-CCI) | Male Sprague-Dawley Rats | 1 mg/kg, i.p. (sub-chronic) | Mechanical Allodynia | Prevented the development of mechanical allodynia. | [6] |

Table 2: Efficacy of this compound in Sciatic Nerve Injury Models

| Animal Model | Species/Strain | This compound Dose & Route | Outcome Measure | Result | Reference |

| Sciatic Nerve Ligation | Mice | 1 mg/kg, i.p. (single dose) | Mechanical & Thermal Hyperalgesia, Mechanical Allodynia | Attenuated hyperalgesia and allodynia. | [1] |

| Sciatic Nerve Ligation | Mice | 1 mg/kg, i.p. (once daily for 7 days) | Mechanical & Thermal Hyperalgesia, Mechanical Allodynia | Reversed hyperalgesia and allodynia. | [1] |

| Chronic Sciatic Nerve Ligation | Mice | 0.3-3 mg/kg, p.o. | Mechanical & Thermal Hyperalgesia, Mechanical Allodynia | Dose-dependently reversed pain-related behaviors. | [7] |

Experimental Protocols

Chronic Constriction Injury of the Infraorbital Nerve (IoN-CCI) Model in Rats

This model is used to induce trigeminal neuropathic pain.[6]

Materials:

-

Male Sprague-Dawley rats (200-250 g)

-

Anesthetic (e.g., isoflurane)

-

Surgical instruments

-

Chromic gut sutures (4-0)

-

This compound solution (e.g., dissolved in a vehicle of DMSO, Tween 80, and saline)

-

Vehicle solution

Procedure:

-

Anesthetize the rat.

-

Make a small incision in the intraoral mucosa to expose the infraorbital nerve.

-

Loosely tie two chromic gut ligatures around the nerve.

-

Suture the incision.

-

Allow the animals to recover for a set period (e.g., 7 days) to allow for the development of neuropathic pain.

-

Administer this compound or vehicle according to the experimental design (e.g., sub-chronic treatment starting from the day of surgery).

Assessment of Mechanical Allodynia (von Frey Test)

This test measures the sensitivity to a non-noxious mechanical stimulus.

Materials:

-

Von Frey filaments of varying forces

-

Elevated mesh platform

-

Testing chambers

Procedure:

-

Acclimatize the animal to the testing chamber on the elevated mesh platform.

-

Apply the von Frey filaments to the plantar surface of the hind paw (for sciatic nerve injury models) or the whisker pad area (for trigeminal neuralgia models).

-

Begin with a filament of low force and progressively increase the force.

-

A positive response is noted as a sharp withdrawal of the paw or head.

-

The 50% withdrawal threshold is calculated using the up-down method.

Concluding Remarks

This compound represents a novel approach to the treatment of neuropathic pain by targeting the endocannabinoid system in the periphery.[1][3] The data presented here demonstrate its efficacy in preclinical models of neuropathic pain, highlighting its potential as a therapeutic agent with an improved safety profile compared to centrally acting analgesics.[1][6][7] The provided protocols offer a starting point for researchers wishing to investigate the properties of this compound further. Future research should continue to explore the full therapeutic potential and underlying mechanisms of peripherally restricted FAAH inhibitors in various chronic pain conditions.

References

- 1. Anandamide suppresses pain initiation through a peripheral endocannabinoid mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological characterization of the peripheral FAAH inhibitor this compound in female rodents: interaction with the Abcg2 transporter in the blood-placenta barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anandamide suppresses pain initiation through a peripheral endocannabinoid mechanism [escholarship.org]

- 4. fiercebiotech.com [fiercebiotech.com]

- 5. escholarship.org [escholarship.org]

- 6. This compound Prevents the Development of Mechanical Allodynia in Male Rats with Trigeminal Neuralgia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Peripheral FAAH inhibition causes profound antinociception and protects against indomethacin-induced gastric lesions - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for URB937 in Inflammatory Pain Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

URB937 is a potent, peripherally restricted inhibitor of Fatty Acid Amide Hydrolase (FAAH), the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA).[1] By selectively inhibiting FAAH in peripheral tissues, this compound elevates local concentrations of anandamide without crossing the blood-brain barrier (BBB).[2][3] This peripheral selectivity makes this compound a valuable pharmacological tool to investigate the role of the peripheral endocannabinoid system in modulating inflammatory pain pathways, while avoiding the central nervous system (CNS) side effects associated with direct cannabinoid receptor agonists.[4][5] Administration of this compound has been shown to produce significant antinociceptive effects in various rodent models of inflammatory and neuropathic pain.[2][6] These effects are primarily mediated by the activation of peripheral cannabinoid receptor 1 (CB1).[1][4][5]

Mechanism of Action in Inflammatory Pain

Inflammatory stimuli trigger the local production and release of anandamide.[4] However, its analgesic and anti-inflammatory effects are short-lived due to rapid degradation by FAAH. This compound blocks this degradation, leading to sustained high levels of anandamide in the periphery.[1] This accumulated anandamide then acts on presynaptic CB1 receptors located on peripheral sensory nerve endings.[2][4] Activation of these receptors inhibits the release of pro-inflammatory neuropeptides (like CGRP and Substance P) and cytokines (such as TNF-α and IL-6), and reduces neuronal excitability, thereby dampening the transmission of pain signals to the CNS.[7][8] This peripheral gating mechanism effectively controls the access of pain-related inputs to the spinal cord and brain.[1][2]

Caption: Signaling pathway of this compound in peripheral inflammatory pain.

Quantitative Data Summary

The following tables summarize the efficacy of this compound in various preclinical models of inflammatory pain.

Table 1: Efficacy of this compound in Rodent Inflammatory Pain Models

| Model | Species | Administration Route | Effective Dose (ED₅₀ or Range) | Effect | Reference |

| Carrageenan-induced Paw Edema | Mouse | Oral | 0.1 - 3 mg/kg | Dose-dependent reduction in edema, mechanical and thermal hyperalgesia. | [6] |

| Mouse | Intraperitoneal (i.p.) | 1 mg/kg | Decreased mechanical/thermal hyperalgesia and mechanical allodynia. | [9] | |

| Complete Freund's Adjuvant (CFA) | Mouse | Oral | 0.2 - 10 mg/kg | Dose-dependent reversal of mechanical and thermal hyperalgesia. | [6] |

| Formalin Test (Phase 2) | Rat | Intraperitoneal (i.p.) | 1 mg/kg | Reduced nocifensive pain behavior and spinal Fos expression. | [2][10] |

| Acetic Acid Writhing | Mouse | N/A | N/A | Inhibits pain responses via CB1 and PPAR-α activation. | [2][4] |

| Nitroglycerin-induced Hyperalgesia | Rat | N/A | N/A | Reduced orofacial hyperalgesia; decreased CGRP, Substance P, TNF-α, IL-6 mRNA. | [7] |

Table 2: Pharmacokinetic and Pharmacodynamic Properties of this compound in Rats

| Parameter | Value | Condition | Reference |

| Oral Bioavailability (F) | 36% | Male Rats | [3] |

| Time to Peak Plasma Conc. (Tₘₐₓ) | 1 hour | 3 mg/kg, oral | [3] |

| Brain Penetration | Undetectable | At doses that maximally inhibit peripheral FAAH. | [3] |

| Liver FAAH Inhibition (ED₅₀) | 0.9 mg/kg | Oral administration | [3] |

| Brain FAAH Inhibition (ED₅₀) | 20.5 mg/kg | Oral administration | [3] |

Experimental Protocols

Detailed methodologies for key experiments to evaluate the effects of this compound on inflammatory pain are provided below.

Carrageenan-Induced Paw Edema Model

This is a widely used and reproducible model of acute inflammation.[11] The inflammatory response is biphasic, with an early phase (0-6 hours) and a late phase (peaking around 72 hours in mice).[12][13]

Caption: Experimental workflow for the carrageenan-induced inflammation model.

Materials:

-

This compound

-

Vehicle (e.g., 0.5% Carboxymethylcellulose (CMC) for oral; Saline/DMSO for i.p.)

-

Lambda-Carrageenan (Type IV)[14]

-

Sterile Saline (0.9% NaCl)

-

Plethysmometer or digital calipers

-

Von Frey filaments

-

Hot plate apparatus

-

Rodents (Mice or Rats)

Protocol:

-

Animal Habituation: Acclimatize animals to the testing environment and handling for several days before the experiment.

-

Baseline Measurements: Measure the basal paw volume (mL) of the hind paw using a plethysmometer. Assess baseline mechanical and thermal sensitivity using the Von Frey and Hot Plate tests, respectively.

-

This compound Administration: Administer this compound or vehicle via the desired route (e.g., orally or intraperitoneally). A typical dose range for oral administration is 0.1-3 mg/kg.[6]

-

Induction of Inflammation: 30-60 minutes after drug administration, inject 50-100 µL of a 1% carrageenan solution in sterile saline into the subplantar region of the right hind paw.[12][14]

-

Post-Induction Measurements: Measure paw volume and assess pain behaviors (mechanical and thermal hyperalgesia) at various time points after carrageenan injection (e.g., 2, 4, 6, and 24 hours).[6][9] The peak edema is typically observed around 5-6 hours.[11][14]

-

Data Analysis: Calculate the percentage increase in paw volume relative to the baseline measurement. The anti-inflammatory effect is expressed as the percent inhibition of edema compared to the vehicle-treated group. Similarly, analyze changes in withdrawal thresholds for behavioral tests.

Behavioral Pain Assays

a) Von Frey Test (Mechanical Allodynia/Hyperalgesia) This test assesses the withdrawal threshold to a mechanical stimulus. Protocol:

-

Place the animal in a testing chamber with a wire mesh floor and allow it to acclimatize for at least 30-60 minutes.[15]

-

Apply calibrated von Frey filaments of increasing stiffness to the plantar surface of the hind paw.[15][16]

-

Start with a filament below the expected threshold (e.g., 0.6g for mice) and apply with enough force to cause a slight bend for 1-2 seconds.[15]

-

A positive response is a sharp withdrawal, flinching, or licking of the paw.

-

Use the "up-down" method to determine the 50% paw withdrawal threshold (PWT). The data is often expressed in grams (g).

b) Hot Plate Test (Thermal Hyperalgesia) This test measures the response latency to a thermal stimulus. Protocol:

-

Place the animal on a hot plate apparatus maintained at a constant temperature (e.g., 52-56°C).[17][18]

-

Start a timer and observe the animal for nocifensive behaviors, such as hind-paw licking, shaking, or jumping.[18]

-

Record the latency (in seconds) to the first clear pain response.

-

Implement a cut-off time (e.g., 60 seconds) to prevent tissue damage. If the animal does not respond by the cut-off time, remove it and assign the cut-off value.[17]

c) Formalin Test (Persistent Inflammatory Pain) This test models both acute (Phase 1: 0-5 min) and persistent inflammatory (Phase 2: 15-40 min) pain.[19] this compound is particularly effective at reducing the late phase (Phase 2) response.[2][10] Protocol:

-

Habituate the animal to an observation chamber for at least 30-60 minutes.[20]

-

Administer this compound or vehicle 30-60 minutes prior to the test.

-

Inject 20-50 µL of dilute formalin (e.g., 1-5%) into the plantar surface of the hind paw.[21]

-

Immediately return the animal to the chamber and record the cumulative time spent licking or flinching the injected paw over a period of 40-60 minutes.[10][19]

-

Analyze the data by separating it into Phase 1 (first 5-10 minutes) and Phase 2 (from ~15 to 40 minutes).

Biochemical and Molecular Analyses

To elucidate the downstream effects of this compound, tissue samples can be collected for further analysis.

Protocol:

-

Following behavioral testing, euthanize the animals at a relevant time point.

-

Collect inflamed paw tissue, trigeminal ganglia, or spinal cord tissue.[7][8]

-

Homogenize the tissue for analysis.

-

Cytokine Measurement: Use ELISA or multiplex assays to quantify levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[7][22]

-

Neuropeptide Measurement: Use RT-PCR to measure mRNA expression levels of neuropeptides like CGRP and Substance P.[7][8]

-

Endocannabinoid Levels: Use liquid chromatography-tandem mass spectrometry (LC/MS-MS) to measure tissue levels of anandamide and related N-acylethanolamines (e.g., PEA, OEA) to confirm FAAH inhibition.[3][7]

Caption: Logical flow from FAAH inhibition to pain attenuation.

Conclusion

This compound serves as a highly specific and effective tool for studying the peripheral endocannabinoid system's role in inflammatory pain. Its ability to selectively elevate anandamide levels outside the CNS allows for the dissection of peripheral analgesic mechanisms without the confounding effects of central cannabinoid activity. The protocols and data presented here provide a comprehensive guide for researchers aiming to utilize this compound to explore novel therapeutic strategies for inflammatory pain conditions.

References

- 1. Anandamide suppresses pain initiation through a peripheral endocannabinoid mechanism [escholarship.org]

- 2. escholarship.org [escholarship.org]

- 3. Pharmacokinetics, pharmacodynamics and safety studies on this compound, a peripherally restricted fatty acid amide hydrolase inhibitor, in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anandamide suppresses pain initiation through a peripheral endocannabinoid mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Cannabinoid System and Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Peripheral FAAH inhibition causes profound antinociception and protects against indomethacin-induced gastric lesions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Characterization of the peripheral FAAH inhibitor, this compound, in animal models of acute and chronic migraine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound Prevents the Development of Mechanical Allodynia in Male Rats with Trigeminal Neuralgia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]

- 12. Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Low-intensity ultrasound attenuates paw edema formation and decreases vascular permeability induced by carrageenan injection in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Von Frey Test Protocol - IMPReSS [web.mousephenotype.org]

- 16. mmpc.org [mmpc.org]

- 17. taylorandfrancis.com [taylorandfrancis.com]

- 18. Hot plate test - Wikipedia [en.wikipedia.org]

- 19. Mouse Formalin Test of Hyperalgesia [panache.ninds.nih.gov]

- 20. biorxiv.org [biorxiv.org]

- 21. A refinement to the formalin test in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Regulation of Inflammatory Pain by Inhibition of Fatty Acid Amide Hydrolase - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Tissue-specific FAAH Activity Assay with Urb937

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fatty Acid Amide Hydrolase (FAAH) is a key enzyme in the endocannabinoid system, responsible for the degradation of fatty acid amides, including the endogenous cannabinoid anandamide.[1][2] Inhibition of FAAH leads to elevated levels of anandamide, which can produce analgesic, anxiolytic, and anti-inflammatory effects.[1] This makes FAAH a promising therapeutic target for pain management and other neurological disorders.[3] Urb937 is a potent and peripherally restricted FAAH inhibitor, meaning it does not readily cross the blood-brain barrier.[2][4][5] This property makes it a valuable research tool to investigate the effects of peripheral versus central FAAH inhibition.[4][6]

These application notes provide detailed protocols for measuring tissue-specific FAAH activity and for evaluating the inhibitory effects of this compound using both fluorometric and radioactive assays.

Signaling Pathway of FAAH

Fatty Acid Amide Hydrolase (FAAH) is an integral membrane enzyme that terminates the signaling of N-acylethanolamines (NAEs), most notably the endocannabinoid anandamide (AEA). By hydrolyzing AEA into arachidonic acid and ethanolamine, FAAH reduces the activation of cannabinoid receptors (CB1 and CB2), thereby modulating various physiological processes including pain, inflammation, and mood.

Caption: FAAH Signaling Pathway and Inhibition by this compound.

Experimental Protocols

Two primary methods for assaying FAAH activity are detailed below: a fluorometric assay suitable for high-throughput screening and a radioactive assay offering high sensitivity.

Protocol 1: Fluorometric FAAH Activity Assay

This assay measures the hydrolysis of a non-fluorescent FAAH substrate to a highly fluorescent product, 7-amino-4-methylcoumarin (AMC).[1][7]

Materials:

-

Tissue homogenates (e.g., liver, brain)

-

FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)[8]

-

FAAH substrate (e.g., AMC arachidonoyl amide)[8]

-

Recombinant FAAH (as a positive control)

-

This compound

-

96-well white, flat-bottomed microplate

-

Fluorometric microplate reader (Ex/Em = 340-360/450-465 nm)[8]

Experimental Workflow:

Caption: Workflow for the Fluorometric FAAH Activity Assay.

Procedure:

-

Tissue Homogenization:

-

Assay Protocol:

-

In a 96-well plate, add the following to respective wells:

-

Sample Wells: 170 µL FAAH Assay Buffer, 10 µL tissue homogenate (diluted), 10 µL solvent (for this compound).

-

Inhibitor Wells: 170 µL FAAH Assay Buffer, 10 µL tissue homogenate (diluted), 10 µL this compound solution (at desired concentrations).

-

Positive Control Wells: 170 µL FAAH Assay Buffer, 10 µL diluted recombinant FAAH, 10 µL solvent.

-

Background Wells: 180 µL FAAH Assay Buffer, 10 µL solvent.[8]

-

-

Pre-incubate the plate for 5 minutes at 37°C.[8]

-

Initiate the reaction by adding 10 µL of FAAH substrate to all wells.

-

Incubate the plate for 30 minutes at 37°C.[8]

-

Measure fluorescence using a microplate reader. The assay can be read kinetically or as an endpoint measurement.[8]

-

-

Data Analysis:

-

Subtract the background fluorescence from all readings.

-

Calculate FAAH activity based on a standard curve generated with known concentrations of AMC.

-

Determine the percent inhibition by this compound by comparing the activity in the inhibitor wells to the sample wells.

-

Protocol 2: Radioactive FAAH Activity Assay

This highly sensitive assay measures the release of [3H]ethanolamine from [3H]anandamide.[4][9]

Materials:

-

Tissue homogenates (e.g., liver, brain)

-

Fatty acid-free bovine serum albumin (BSA)

-

Anandamide-[ethanolamine-3H]

-

Unlabeled anandamide

-

This compound

-

Scintillation vials and cocktail

-

Liquid scintillation counter

Procedure:

-

Tissue Homogenization:

-

Assay Protocol:

-

Prepare a reaction mixture containing Tris-HCl (50 mM, pH 7.5), 0.05% fatty acid-free BSA, tissue homogenate (50 µg protein), 10 µM anandamide, and anandamide-[ethanolamine-3H] (20,000 cpm).[4][9]

-

For inhibitor studies, pre-incubate the tissue homogenate with varying concentrations of this compound before adding the substrate.

-

Stop the reaction and extract the aqueous phase containing the [3H]ethanolamine.

-

Add the aqueous phase to a scintillation vial with a scintillation cocktail.

-

-

Data Analysis:

-

Measure the radioactivity using a liquid scintillation counter.

-

Calculate FAAH activity based on the amount of [3H]ethanolamine produced.

-

Determine the inhibitory effect of this compound by comparing the activity in the presence and absence of the inhibitor.

-

Data Presentation

The inhibitory activity of this compound on FAAH is tissue-dependent due to its peripheral restriction. The following tables summarize the reported efficacy of this compound in different tissues.

Table 1: In Vivo Efficacy of this compound on FAAH Activity in Rats [4]

| Tissue | ED50 (mg/kg) |

| Liver | 0.9 |

| Brain | 20.5 |

Table 2: In Vivo Efficacy of this compound on FAAH Activity in Female Mice [5]

| Tissue | ED50 (mg/kg, s.c.) |

| Liver | 0.2 |

| Brain | 48 |

Conclusion

The provided protocols offer robust methods for assessing tissue-specific FAAH activity and the inhibitory potential of compounds like this compound. The choice between the fluorometric and radioactive assay will depend on the specific experimental needs, with the fluorometric assay being more suitable for higher throughput and the radioactive assay offering greater sensitivity. The presented data on this compound highlights its potent peripheral FAAH inhibition and limited central nervous system activity, making it an invaluable tool for dissecting the roles of peripheral endocannabinoid signaling.

References

- 1. sigmaaldrich.cn [sigmaaldrich.cn]

- 2. researchgate.net [researchgate.net]

- 3. Characterization of the peripheral FAAH inhibitor, this compound, in animal models of acute and chronic migraine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics, pharmacodynamics and safety studies on this compound, a peripherally restricted fatty acid amide hydrolase inhibitor, in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacological characterization of the peripheral FAAH inhibitor this compound in female rodents: interaction with the Abcg2 transporter in the blood-placenta barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Peripheral FAAH inhibition causes profound antinociception and protects against indomethacin-induced gastric lesions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. abcam.cn [abcam.cn]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. escholarship.org [escholarship.org]

Application Notes and Protocols for Preclinical Studies of Urb937

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental design for preclinical studies involving Urb937, a peripherally restricted fatty acid amide hydrolase (FAAH) inhibitor. Detailed protocols for key assays are provided to guide researchers in evaluating the pharmacokinetic, pharmacodynamic, and analgesic properties of this compound.

Introduction

This compound is a potent and selective inhibitor of fatty acid amide hydrolase (FAAH), an enzyme responsible for the degradation of the endocannabinoid anandamide.[1] By inhibiting FAAH in peripheral tissues, this compound elevates local anandamide levels, leading to the activation of peripheral cannabinoid type 1 (CB1) receptors. This mechanism has been shown to produce significant analgesic effects in a variety of preclinical pain models without the central nervous system side effects typically associated with direct-acting cannabinoid agonists.[2] this compound is actively extruded from the central nervous system by the ATP-binding cassette transporter Abcg2, ensuring its peripherally restricted action.[3]

Mechanism of Action

This compound's primary mechanism of action is the inhibition of FAAH in peripheral tissues. This leads to an accumulation of anandamide, which then activates peripheral CB1 receptors on sensory neurons. This activation suppresses the initiation and transmission of pain signals to the central nervous system.[4]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies of this compound in rodents.

Table 1: Pharmacokinetic Properties of this compound in Male Sprague-Dawley Rats (Oral Administration)

| Parameter | Value | Reference |

| Dose | 3 mg/kg | [5] |

| Cmax | 159.47 ng/mL | [5] |

| Tmax | 60 min | [5] |

| Clearance (Cl) | 76.64 mL/min | [5] |

| Half-life (t1/2) | 162.1 min | [5] |

| Volume of Distribution (Vd) | 17.9 L | [5] |

| Area Under the Curve (AUCplasma) | 656.2 h*ng/mL | [5] |

| Oral Bioavailability (F) | 36% | [2][5] |

Table 2: Pharmacodynamic Profile of this compound in Rats

| Parameter | Tissue | ED50 | Reference |

| FAAH Inhibition | Liver | 0.9 mg/kg | [2][5] |

| FAAH Inhibition | Brain | 20.5 mg/kg | [2][5] |

Table 3: In Vitro Potency of this compound

| Parameter | Value | Reference |

| IC50 (FAAH Inhibition) | 26.8 nM | [1] |

Signaling Pathway

Experimental Protocols

Pharmacokinetic Analysis of this compound in Rodent Plasma using LC/MS-MS

This protocol describes the quantification of this compound in rodent plasma using a liquid chromatography-tandem mass spectrometry (LC/MS-MS) method.

Materials:

-

This compound analytical standard

-

Urb597 (internal standard)

-

Acetonitrile (LC/MS grade)

-

Formic acid (LC/MS grade)

-

Water (LC/MS grade)

-

Rodent plasma samples

-

Acquity BEH C18 column (1.7 µm, 80 Å, 2.1 x 50 mm)

-

Acquity BEH C18 guard column (1.7 µm, 2.1 x 5 mm)

-

Triple quadrupole mass spectrometer

Procedure:

-

Sample Preparation:

-

To 100 µL of plasma, add an appropriate amount of the internal standard (Urb597).

-

Precipitate proteins by adding 400 µL of ice-cold acetonitrile.

-

Vortex for 30 seconds and centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

-

LC/MS-MS Analysis:

-

Chromatographic Conditions:

-

Mass Spectrometric Conditions:

-

-

Quantification:

-

Construct a calibration curve using known concentrations of this compound.

-

Determine the concentration of this compound in the plasma samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.

-

In Vitro FAAH Activity Assay in Rodent Tissue Homogenates

This protocol describes the measurement of FAAH activity in rodent tissue homogenates.

Materials:

-

Rodent tissue (e.g., liver, brain)

-

FAAH Assay Buffer (125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)

-

FAAH substrate (e.g., AMC arachidonoyl amide)

-

FAAH inhibitor (for control, e.g., JZL 195)

-

96-well black microplate

-

Fluorometric plate reader

Procedure:

-

Tissue Homogenization:

-

Homogenize the tissue in ice-cold FAAH Assay Buffer.

-

Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration.

-

-

Assay Protocol:

-

In a 96-well plate, add the following to each well:

-

170 µL of FAAH Assay Buffer (1X)

-

10 µL of tissue homogenate (diluted to an appropriate concentration)

-

10 µL of solvent (for control) or this compound at various concentrations

-

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding 10 µL of the FAAH substrate to each well.

-

-

Measurement:

-

Immediately measure the fluorescence in a kinetic mode for 30-60 minutes at 37°C.

-

Use an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm.[6]

-

-

Data Analysis:

-

Calculate the rate of the reaction (change in fluorescence over time).

-

Determine the percent inhibition of FAAH activity by this compound at each concentration.

-

Calculate the IC50 value of this compound.

-

Analgesia Models

This model is used to evaluate the potential of this compound to alleviate migraine-related pain.

Materials:

-

Male Sprague-Dawley rats

-

Nitroglycerin (NTG) solution

-

This compound solution

-

Vehicle control

-

Apparatus for assessing mechanical or thermal hyperalgesia (e.g., von Frey filaments, radiant heat source)

Procedure:

-

Induction of Hyperalgesia:

-

Administer nitroglycerin (e.g., 10 mg/kg, i.p.) to the rats.[7]

-

-

Drug Administration:

-

Administer this compound or vehicle at a predetermined time point before or after NTG administration.

-

-

Assessment of Hyperalgesia:

-